Zotarolimus - 221877-54-9

Zotarolimus

Catalog Number: EVT-340045
CAS Number: 221877-54-9
Molecular Formula: C52H79N5O12
Molecular Weight: 966.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zotarolimus is a macrolide and a lactam.
Synthesis Analysis

While specific details of the large-scale synthesis of Zotarolimus are generally proprietary information, it is known to be derived from sirolimus through semi-synthetic modifications. [, ] These modifications likely involve changes to the functional groups present on the sirolimus molecule, aimed at altering its pharmacokinetic properties, such as its half-life and bioavailability. [, ]

Mechanism of Action

Similar to sirolimus, Zotarolimus exhibits its anti-proliferative and immunosuppressive effects by inhibiting the mTOR pathway. [, , , , ] It binds to the intracellular immunophilin FKBP12, forming a complex that inhibits the kinase activity of mTOR. [, , ] This inhibition blocks downstream signaling pathways essential for cell cycle progression, protein synthesis, and cell growth. [, , , , ] The specific binding affinity of Zotarolimus to FKBP12 and the subsequent inhibition kinetics of mTOR are areas of active research.

Physical and Chemical Properties Analysis

Zotarolimus is a white to off-white powder. [] Its solubility, partition coefficient, and other physicochemical properties are crucial for understanding its formulation, stability, and delivery in various research applications. While some studies mention its high partitioning into the arterial wall, [] detailed analysis of its physical and chemical properties is limited in the provided literature.

Cardiovascular Disease Research:

Zotarolimus is extensively investigated for its application in preventing restenosis after coronary angioplasty. [, , , , , , , , , , , , ] Its anti-proliferative action on smooth muscle cells makes it an ideal candidate for drug-eluting stents (DES). [, , , , , , , , , , , , ] Numerous studies have compared the efficacy and safety of Zotarolimus-eluting stents (ZES) with other DES and bare metal stents, focusing on clinical outcomes such as target lesion failure, myocardial infarction, and stent thrombosis. [, , , , , , , , , , , , , ] Research also explores the impact of different polymer coatings used in ZES on drug release kinetics and clinical outcomes. [, , , , , ]

Cancer Research:

The anti-proliferative nature of Zotarolimus has garnered interest in its potential as an anti-cancer agent. [, ] Studies have investigated its effects on tumor growth, apoptosis, inflammation, and metastasis in various cancer models, including lung and colorectal adenocarcinoma. [, ] Researchers are exploring the synergistic effects of Zotarolimus in combination with other chemotherapeutic drugs like 5-fluorouracil. [, ]

Drug Delivery Systems Research:

Zotarolimus is also being investigated for its application in drug delivery systems beyond coronary stents. [] Research on Zotarolimus-coated balloons explores its use in peripheral vascular disease. [] Studies focus on understanding the mechanisms of tissue uptake and retention of Zotarolimus after balloon delivery, highlighting the roles of diffusion and binding to tissue proteins. []

Future Directions
  • Optimizing Zotarolimus-eluting stents: Future research will likely focus on further optimizing ZES design, including exploring novel polymer coatings and drug release profiles to improve long-term efficacy and minimize adverse events. [, , , , ]

  • Expanding Zotarolimus applications in cancer therapy: Continued research on the anti-cancer properties of Zotarolimus, both as a single agent and in combination with other therapies, is crucial. [, ] Investigating its efficacy in different cancer types and understanding its mechanism of action in specific tumor microenvironments are essential.

  • Developing novel drug delivery systems: Exploring the use of Zotarolimus in alternative drug delivery systems, such as nanoparticles or microspheres, for targeted and controlled drug release in various disease states, holds promise. []

  • Investigating potential synergistic combinations: Research on combining Zotarolimus with other drugs, particularly those targeting different signaling pathways involved in cell proliferation and survival, could lead to more effective therapeutic strategies. [, ]

Properties

CAS Number

221877-54-9

Product Name

Zotarolimus

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C52H79N5O12

Molecular Weight

966.2 g/mol

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Synonyms

Zotarolimus(ABT-578);A-179578; A 179578; A179578; ABT578; ABT-578; ABT 578; Endeavor; Zotarolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.